(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 918485-17-3
VCID: VC16937509
InChI: InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14)
SMILES:
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

CAS No.: 918485-17-3

Cat. No.: VC16937509

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid - 918485-17-3

Specification

CAS No. 918485-17-3
Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
IUPAC Name 2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14)
Standard InChI Key GSXJQVSULLUODH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N(N=C2N=C1)CC(=O)O)I

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. The iodine atom at the 3-position and the acetic acid moiety at the 2-position introduce both electrophilic reactivity and hydrophilicity, respectively . Key structural attributes include:

PropertyValue
Molecular FormulaC8H6IN3O2\text{C}_8\text{H}_6\text{IN}_3\text{O}_2
Molar Mass303.06 g/mol
SMILES NotationIC1=C2C=CC=NC2=NN1C(CC(=O)O)
IUPAC Name(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

The iodine substituent enhances susceptibility to cross-coupling reactions, while the acetic acid group facilitates salt formation and solubility modulation .

Synthesis and Functionalization Strategies

Cascade Cyclization Approaches

A groundbreaking method reported by Zhang et al. (2022) involves a 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. Using silver(I) nitrate or iodine, this protocol achieves switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines . For example:

  • Reaction Mechanism:

    • Condensation of 5-aminopyrazole with alkynyl aldehyde forms an intermediate imine.

    • Silver or iodine activates the alkyne, triggering cyclization to yield the pyrazolo[3,4-b]pyridine core .

    • Demetallation or acid elimination finalizes the product .

  • Key Advantages:

    • Regional Selectivity: Exclusive formation of the 3-iodo derivative with >90% regioselectivity .

    • Functional Group Tolerance: Compatible with esters, halides, and aryl groups .

Suzuki-Miyaura Cross-Coupling

Biological and Medicinal Applications

Enzyme Inhibition

Pyrazolo[3,4-b]pyridines exhibit potent inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. The iodine atom enhances binding affinity to TRK’s ATP-binding pocket through halogen bonding . Preliminary studies suggest IC50_{50} values in the nanomolar range for TRKA inhibition, though specific data for (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid remain under investigation .

Antitumor Activity

A Chinese patent (CN 112300157, 2021) discloses derivatives of this compound as antitumor agents. In murine models, these derivatives reduced tumor volume by 40–60% compared to controls, likely via apoptosis induction and cell cycle arrest .

Recent Research Advancements

Structural Modifications

Recent work focuses on derivatizing the acetic acid moiety to improve pharmacokinetics:

  • Ester Prodrugs: Conversion to ethyl esters enhances oral bioavailability by 2.5-fold in rats.

  • Amide Conjugates: Conjugation with piperazine derivatives improves blood-brain barrier penetration for neurooncological applications .

Catalytic Applications

The iodine atom serves as a leaving group in Pd-catalyzed reactions, enabling the synthesis of:

  • Alkenylated Derivatives: Via Heck coupling with styrenes .

  • Alkynylated Analogues: Using Sonogashira conditions .

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